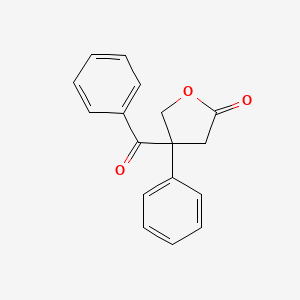
2,4(1H,3H)-Quinolinedione, 3-hydroxy-1-phenyl-3-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Quinolinedione, 3-hydroxy-1-phenyl-3-(phenylamino)- is a complex organic compound that belongs to the quinolinedione family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinolinedione core with hydroxy, phenyl, and phenylamino substituents, which may contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-hydroxy-1-phenyl-3-(phenylamino)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinolinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxy and Phenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Addition of the Phenylamino Group: This step may involve nucleophilic substitution reactions using aniline derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinolinedione core, potentially converting it to hydroquinoline derivatives.
Substitution: The phenyl and phenylamino groups may participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, aniline derivatives.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Various functionalized quinolinedione derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinolinedione derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anticancer or antimicrobial properties.
Industry: Use in the development of dyes, pigments, or other functional materials.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3-hydroxy-1-phenyl-3-(phenylamino)- would depend on its specific biological target. Generally, quinolinedione derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The hydroxy and phenylamino groups may enhance binding affinity and specificity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-Quinolinedione: The parent compound without the hydroxy, phenyl, and phenylamino substituents.
3-Hydroxy-2,4(1H,3H)-Quinolinedione: A simpler derivative with only the hydroxy group.
3-Phenylamino-2,4(1H,3H)-Quinolinedione: A derivative with only the phenylamino group.
Uniqueness
The presence of both hydroxy and phenylamino groups in 2,4(1H,3H)-Quinolinedione, 3-hydroxy-1-phenyl-3-(phenylamino)- may confer unique chemical and biological properties, such as enhanced reactivity and specific biological activity, compared to its simpler analogs.
Propriétés
Numéro CAS |
61581-59-7 |
|---|---|
Formule moléculaire |
C21H16N2O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3-anilino-3-hydroxy-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C21H16N2O3/c24-19-17-13-7-8-14-18(17)23(16-11-5-2-6-12-16)20(25)21(19,26)22-15-9-3-1-4-10-15/h1-14,22,26H |
Clé InChI |
GXDABTPXDNSOGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


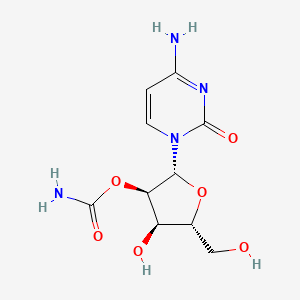
![1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]](/img/structure/B14589319.png)
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
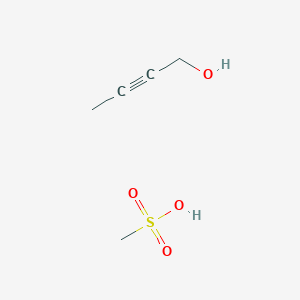
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)

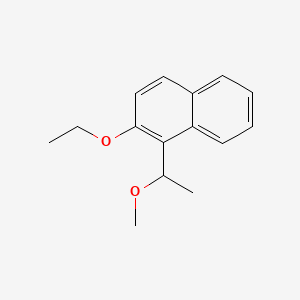
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
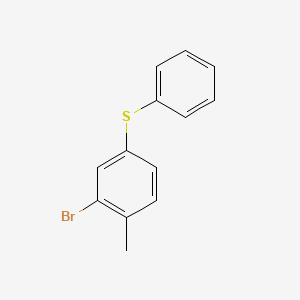
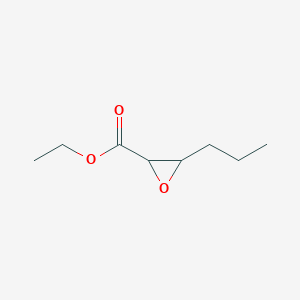
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
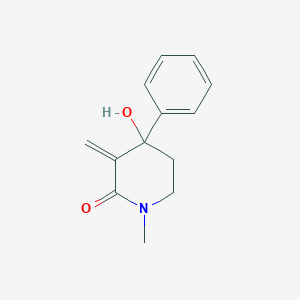
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
